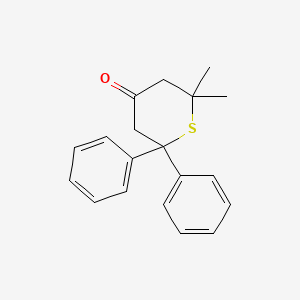
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one, also known as DMTTP, is a synthetic compound that belongs to the class of thiochromanones. It has been studied extensively due to its potential applications in various scientific fields.
作用机制
The mechanism of action of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been linked to anti-cancer and anti-inflammatory effects. 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has also been shown to interact with the serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one inhibits the growth of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has anti-tumor effects in animal models of cancer. However, more studies are needed to determine the safety and efficacy of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans.
实验室实验的优点和局限性
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific fields. However, its low yield and purity can be a limitation for some experiments. In addition, more studies are needed to determine the safety and toxicity of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans.
未来方向
There are several future directions for the study of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one. One potential direction is the synthesis of new thiochromanone derivatives with improved biological activities. Another direction is the development of new fluorescent dyes for bioimaging and sensing applications. In addition, more studies are needed to determine the safety and efficacy of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans, which could lead to the development of new anti-cancer and anti-inflammatory drugs.
合成方法
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one can be synthesized through a multi-step process involving the condensation of 2,2-dimethyl-4-phenylbutan-1-one and thiourea, followed by cyclization with acetic acid and hydrogen peroxide. The yield of the synthesis process is around 30%, and the purity of the final product can be improved through recrystallization.
科学研究应用
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of other thiochromanone derivatives, which have shown promising biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties. In addition, 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been used as a precursor for the synthesis of fluorescent dyes, which have potential applications in bioimaging and sensing.
属性
IUPAC Name |
2,2-dimethyl-6,6-diphenylthian-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20OS/c1-18(2)13-17(20)14-19(21-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQZAAZOJVDAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(S1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6,6-diphenylthian-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-anilino-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6087812.png)
![ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B6087818.png)
![N-{3-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6087823.png)
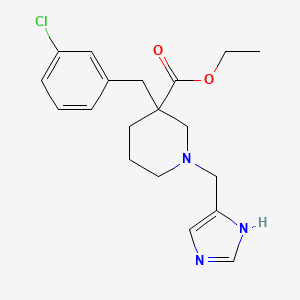
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6087832.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6087847.png)
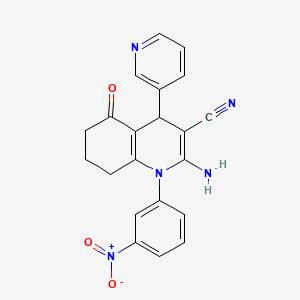
![ethyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6087850.png)
![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6087858.png)
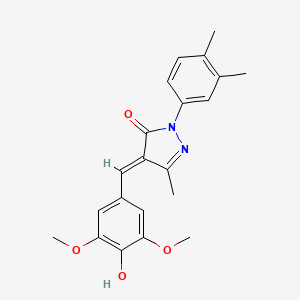
![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6087865.png)
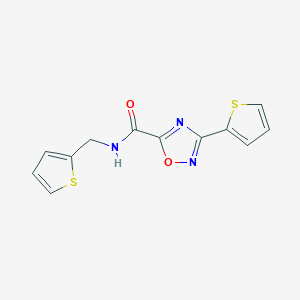
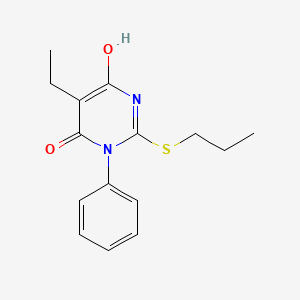
![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)